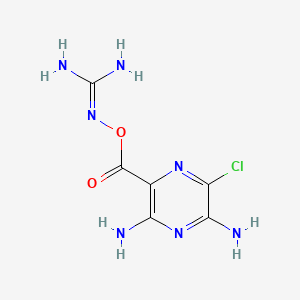
Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- is a compound that features a guanidine group linked to a pyrazine ring substituted with amino and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- typically involves the reaction of 3,5-diamino-6-chloropyrazine with a guanylating agent. One common method is the use of S-methylisothiourea as a guanylating agent, which reacts with the pyrazine derivative under mild conditions to form the desired guanidine compound .
Industrial Production Methods
Industrial production of guanidine compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and one-pot synthesis approaches are common in industrial settings to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also modulate signaling pathways and cellular processes through its interactions with specific proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- include other guanidine derivatives and pyrazine-based compounds. Examples include:
N,N’-disubstituted guanidines: These compounds have similar guanidine functionality but different substituents on the nitrogen atoms.
Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents, such as 3,5-diamino-6-chloropyrazine.
Uniqueness
The uniqueness of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- lies in its specific combination of a guanidine group with a substituted pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
70311-45-4 |
|---|---|
Molecular Formula |
C6H8ClN7O2 |
Molecular Weight |
245.63 g/mol |
IUPAC Name |
(diaminomethylideneamino) 3,5-diamino-6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H8ClN7O2/c7-2-4(9)13-3(8)1(12-2)5(15)16-14-6(10)11/h(H4,8,9,13)(H4,10,11,14) |
InChI Key |
LCEZJGYKKVYFPT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)ON=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















